molecular formula C25H22N2O4 B14936596 (2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B14936596
M. Wt: 414.5 g/mol
InChI Key: UBVXUFMKUBWNGY-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxy group attached to an indole ring, which is further connected to an acetylamino group and a phenyl ethanoic acid moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group through an etherification reaction. The acetylation of the indole nitrogen is then carried out using acetic anhydride under basic conditions. The final step involves the coupling of the acetylated indole with phenyl ethanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-({[5-(methoxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid
  • (2R)-({[5-(ethoxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid

Uniqueness

(2R)-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)(phenyl)ethanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy and ethoxy analogs. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(2R)-2-phenyl-2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C25H22N2O4/c28-23(26-24(25(29)30)19-9-5-2-6-10-19)16-27-14-13-20-15-21(11-12-22(20)27)31-17-18-7-3-1-4-8-18/h1-15,24H,16-17H2,(H,26,28)(H,29,30)/t24-/m1/s1

InChI Key

UBVXUFMKUBWNGY-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)N[C@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.